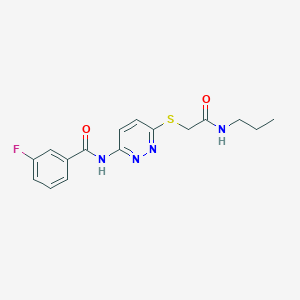

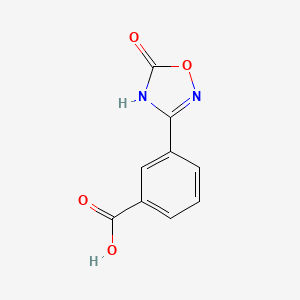

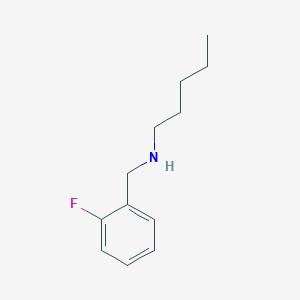

![molecular formula C21H21N3OS B3003112 3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-89-2](/img/structure/B3003112.png)

3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a derivative of the pyrimido[5,4-b]indole class, which is a fused heterocyclic system combining pyrimidine and indole rings. This class of compounds is known for its potential biological activities and has been the subject of various synthetic efforts.

Synthesis Analysis

The synthesis of pyrimido[5,4-b]indole derivatives typically involves the reaction of indole substrates with reagents that can introduce the pyrimidine moiety. In a related study, methyl 3-amino-1H-indole-2-carboxylates reacted with aryl isothiocyanates to form 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which could undergo further alkylation at the sulfur atom . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, possibly involving an isopropylthio group introduction through a reaction with an isopropyl isothiocyanate derivative.

Molecular Structure Analysis

The molecular structure of pyrimido[5,4-b]indole derivatives is characterized by the presence of both indole and pyrimidine rings. The crystal structure of a related compound, a novel 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was determined to crystallize in the triclinic space group with specific unit-cell parameters . This information provides insight into the potential packing and crystalline properties of similar compounds, including the one of interest.

Chemical Reactions Analysis

Pyrimido[5,4-b]indole derivatives can participate in various chemical reactions due to the presence of reactive sites on both the pyrimidine and indole moieties. The reactions can include alkylation, as mentioned in the synthesis of related compounds . Additionally, the interaction with DNA has been observed, where compounds can bind to the minor groove of DNA, potentially causing partial intercalation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[5,4-b]indole derivatives can be inferred from related compounds. For instance, the stability and charge delocalization of the molecule can be studied through Natural Bond Orbital (NBO) analysis, and the HOMO-LUMO energy gap calculations can provide information on the electronic properties . The molecular electrostatic potential (MEP) map can indicate reactive sites for further chemical reactions . The thermal stability of these compounds can be quite high, as evidenced by a related compound that showed good thermal stability up to 215 °C .

Scientific Research Applications

Synthesis and Derivatives

- Methyl 3-amino-1H-indole-2-carboxylates are utilized in the synthesis of 5H-pyrimido[5,4-b]indole derivatives, including the reaction with isothiocyanates to afford 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which are structurally related to the compound (Shestakov et al., 2009).

- An efficient synthesis approach for 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives has been developed, highlighting the versatility of this chemical structure in creating diverse indole derivatives (Barone & Catalfo, 2017).

Chemical Properties and Reactions

- The synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole and related compounds demonstrates the adaptability of the pyrimido[5,4-b]indole framework in forming various derivatives (Monge et al., 1986).

- Pyrimido[5,4-b]indole derivatives, such as those being discussed, can be synthesized using various catalysts and processes, demonstrating their chemical flexibility (Wu et al., 2022).

Potential Biological and Pharmacological Applications

- Some derivatives of pyrimido[5,4-b]indoles show promise as non-steroidal anti-inflammatory drugs, indicating the potential pharmacological relevance of these compounds (Santagati et al., 2002).

Molecular Structure Analysis

- Studies like the molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones provide insights into the structural characteristics of related compounds, which is crucial for understanding their chemical behavior and potential applications (Burgess et al., 1998).

properties

IUPAC Name |

3-(3,5-dimethylphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-12(2)26-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)15-10-13(3)9-14(4)11-15/h5-12,22H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFIWOUUQCVBLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

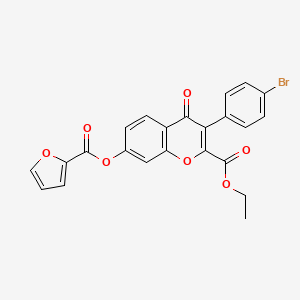

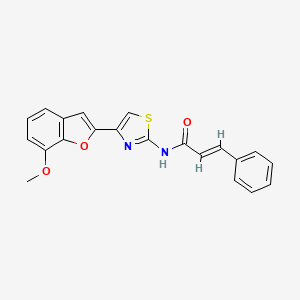

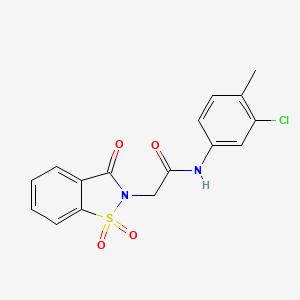

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)

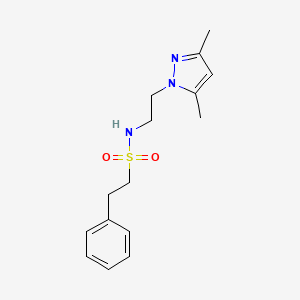

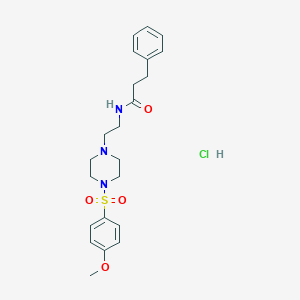

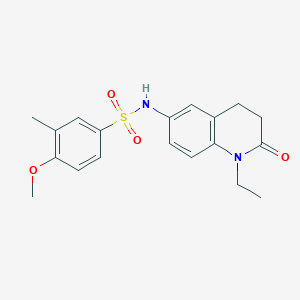

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide](/img/structure/B3003042.png)

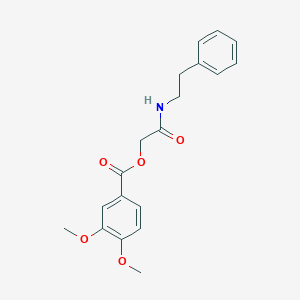

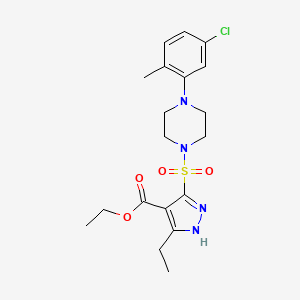

![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate](/img/structure/B3003043.png)